Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester is a heterocyclic compound with a fused bicyclic structure. This compound is known for its versatility in organic synthesis and drug development due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester can be achieved through various methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminopyrazine-3-carboxylate with formylating agents can yield the desired compound . Other methods include multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450 51 (CYP51), which is essential for ergosterol biosynthesis in fungi . This inhibition disrupts the cell membrane integrity, leading to antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Shares a similar fused bicyclic structure but differs in the position and type of substituents.
Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides: These derivatives exhibit similar biological activities but have different functional groups.
Uniqueness
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester is unique due to its specific formyl and ethyl ester substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9N3O3 |
---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-13-4-7(6-14)11-3-9(13)12-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
YVIOWHAMEZSNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.